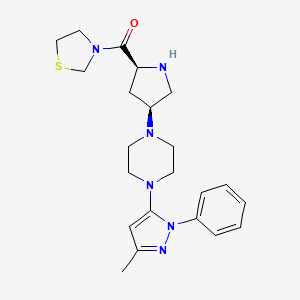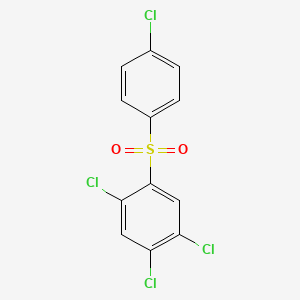
Valproinsäure-Natrium
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Natriumvalproat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Studien zu seinen Auswirkungen auf die Genexpression und zelluläre Signalwege.
Medizin: Wird häufig als Antiepileptikum und Stimmungsstabilisator eingesetzt. .
Industrie: Wird in der Produktion von Arzneimitteln und als Stabilisator in verschiedenen Formulierungen verwendet.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Natriumvalproat ist nicht vollständig verstanden, aber es wurden verschiedene Mechanismen vorgeschlagen:
GABAerge Potenzierung: Erhöht den Umsatz von Gamma-Aminobuttersäure (GABA) und potenziert GABAerge Funktionen im Gehirn.
Natriumkanalblockade: Blockiert schwach spannungsabhängige Natriumkanäle, wodurch die neuronale Erregbarkeit verringert wird.
Histondeacetylase-Inhibition: Hemmt Histondeacetylasen, was zu Veränderungen in der Genexpression führt.
Glutamat-Inhibition: Hemmt den N-Methyl-D-Aspartat (NMDA)-Subtyp von Glutamatrezeptoren, wodurch die neuronale Erregung verringert wird.
Wirkmechanismus
Target of Action
Sodium valproate primarily targets GABA transaminase and voltage-gated sodium channels . GABA transaminase is an enzyme that deactivates GABA, a neurotransmitter that inhibits nerve transmission in the brain. By inhibiting this enzyme, sodium valproate increases the levels of GABA, thereby enhancing GABAergic neurotransmission . Voltage-gated sodium channels play a crucial role in the generation and conduction of action potentials in neurons. Sodium valproate acts as a weak blocker of these channels .
Mode of Action
Sodium valproate interacts with its targets to increase GABA levels and block sodium ion channels. It inhibits GABA transaminase, which leads to an increase in GABA levels . This enhances GABAergic neurotransmission, resulting in a general decrease in central nervous system (CNS) hyperactivity . Sodium valproate also weakly blocks sodium ion channels, further contributing to the reduction in neuronal hyperexcitability .
Biochemical Pathways
Sodium valproate affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . These changes can affect various intracellular signaling pathways, expanding the pharmacological profile of sodium valproate .
Pharmacokinetics
Sodium valproate exhibits dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life of sodium valproate ranges from 9 to 16 hours . Its pharmacokinetic properties are influenced by factors such as body weight, dose, concomitant medications, gender, and age .
Result of Action
The molecular and cellular effects of sodium valproate’s action include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered gene expression . These changes lead to a general decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar disorder .
Action Environment
Environmental factors, including inter-patient variability and lifestyle factors, can influence the action, efficacy, and stability of sodium valproate . For example, the drug’s effectiveness can be affected by the patient’s diet, other medications they are taking, and their overall health status . Therefore, individualized dosing regimens, guided by therapeutic drug monitoring, are often necessary to optimize the therapeutic effects of sodium valproate .
Biochemische Analyse
Biochemical Properties
Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .
Cellular Effects
Sodium valproate has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Molecular Mechanism
Sodium valproate exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium valproate change over time. It has been observed that Sodium valproate induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of Sodium valproate vary with different dosages. High doses of Sodium valproate have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .
Metabolic Pathways
Sodium valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .
Transport and Distribution
Sodium valproate is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .
Subcellular Localization
Current studies suggest that Sodium valproate may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumvalproat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Natriumvalproat kann oxidiert werden, um Valeriansäurederivate zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene Valeriansäureanaloga zu bilden.
Substitution: Natriumvalproat kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um neue Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Valeriansäurederivate.
Reduktion: Valeriansäureanaloga.
Substitution: Halogenierte Valeriansäurederivate.
Vergleich Mit ähnlichen Verbindungen
Natriumvalproat wird häufig mit anderen Antiepileptika verglichen, wie zum Beispiel:
Valproinsäure: Die Stammverbindung von Natriumvalproat, die ähnlich bei der Behandlung von Epilepsie und bipolarer Störung eingesetzt wird.
Levetiracetam: Ein weiteres Antiepileptikum mit einem anderen Wirkmechanismus, das oft als Alternative zu Natriumvalproat verwendet wird.
Einzigartigkeit: Natriumvalproat ist einzigartig aufgrund seiner breiten Palette an antiepileptischen Wirkungen und seiner Fähigkeit, mehrere Neurotransmittersysteme und Signalwege zu modulieren . Seine Fähigkeit, Histondeacetylasen zu hemmen und die Genexpression zu beeinflussen, unterscheidet es weiter von anderen Antiepileptika .
Ähnliche Verbindungen:
- Valproinsäure
- Valproat-Halbnatrium
- Levetiracetam
- Lamotrigin
- Carbamazepin
Eigenschaften
CAS-Nummer |
1069-66-5 |
|---|---|
Molekularformel |
C8H16NaO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
sodium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Isomerische SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCC(CCC)C(=O)O.[Na] |
Aussehen |
White to off-white crystalline powder |
Key on ui other cas no. |
1069-66-5 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














